N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester

Solvent Extraction Actinide Recovery Nuclear Waste Management

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester (DHDECMP), CAS 7369-66-6, is a neutral bifunctional organophosphorus compound with molecular formula C18H38NO4P and molecular weight 363.47. Structurally, it features a phosphoryl (P=O) and a carbamoyl (C=O) group, enabling bidentate chelation.

Molecular Formula C18H38NO4P
Molecular Weight 363.5 g/mol
CAS No. 7369-66-6
Cat. No. B1367275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester
CAS7369-66-6
Molecular FormulaC18H38NO4P
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC
InChIInChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3
InChIKeyMSULAAVSYZOTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester (CAS 7369-66-6) | Procurement & Selection Guide


N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester (DHDECMP), CAS 7369-66-6, is a neutral bifunctional organophosphorus compound with molecular formula C18H38NO4P and molecular weight 363.47 [1]. Structurally, it features a phosphoryl (P=O) and a carbamoyl (C=O) group, enabling bidentate chelation [2]. The compound is commercially available from multiple suppliers in >90.0% (GC) purity and is specifically marketed for the extraction of lanthanides and actinides [3]. Its physicochemical properties include a density of 0.99 g/mL, a boiling point of 458.7 °C at 760 mmHg, and a flash point of 231.2 °C .

Why Generic Substitution Fails for N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester in Nuclear Separations


Generic substitution of DHDECMP with its closest analog, DBDECMP (dibutyl-N,N-diethylcarbamylmethylenephosphonate), or with monofunctional alternatives such as TBP (tributyl phosphate) is not recommended due to quantifiable differences in extraction performance, phase behavior, and process integration. While both DHDECMP and DBDECMP are neutral bidentate organophosphorus reagents and share the same functional chelating core, their substitution with hexyl versus butyl ester groups leads to measurable divergence in critical performance parameters [1]. Specifically, DHDECMP offers superior resistance to third-phase formation in certain solvent systems [2] and distinct extraction stoichiometry for tetravalent actinides [3], directly impacting industrial process reliability and actinide recovery yields. The following evidence quantifies these non-interchangeable characteristics.

Quantitative Performance Evidence for N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester (DHDECMP)


DHDECMP vs. CMPO: Preferred Extractant for Actinide Recovery from Nitric Acid Waste Streams

In a direct comparative evaluation conducted at Los Alamos National Laboratory, DHDECMP and CMPO (octylphenyl-N,N-diisobutylcarbamoylmethylphosphine oxide) were assessed for recovering Am(III), Pu(IV), and U(VI) from nitric acid waste streams of plutonium processing operations. Based on comprehensive experimental data across multiple variables, DHDECMP was selected as the preferred extractant for this specific industrial application [1]. A separate comparative study confirmed that while both extractants effectively remove actinides to below required limits, CMPO was much more difficult to strip [2].

Solvent Extraction Actinide Recovery Nuclear Waste Management

DHDECMP vs. DBDECMP: Superior Resistance to Third-Phase Formation in Acidic Extraction Systems

Third-phase formation is a critical operational failure mode in industrial solvent extraction that can halt processes and reduce recovery yields. In comparative studies using perchloric acid systems, DBDECMP (dibutyl analog) exhibited third-phase formation at acid concentrations greater than 2.5 M, whereas DHDECMP did not show any third-phase formation until acid concentrations exceeding 5 M [1]. This translates to a significantly wider operational window for DHDECMP under high-acidity conditions, which are common in nuclear waste processing streams (typically 5-7 M HNO₃).

Third-Phase Formation Solvent Extraction Process Robustness

DHDECMP vs. DB[BP]: Divergent Extraction Stoichiometry for Th(IV) from Nitrate Media

The extraction behavior of Th(IV) from nitrate media using DHDECMP was compared with analogous measurements obtained with dibutyl butylphosphonate (DB[BP]), a monofunctional analog. For DB[BP], the extractant dependency for Th(IV) was third power, whereas for DHDECMP, it varied from 2.5 to 2.0 power depending on total nitrate concentration [1]. This stoichiometric divergence indicates that DHDECMP does not behave simply as a monofunctional phosphoryl donor but exhibits unique coordination chemistry attributable to its bifunctional chelating structure, with protonation of the amide group buffering the extraction against HNO₃ concentration effects [1].

Actinide Coordination Chemistry Extraction Stoichiometry Thorium Separation

DHDECMP vs. DBDECMP and CMPO: Extraction Behavior for Pu(IV) Polymer

Hydrolytic plutonium(IV) polymer is a problematic species in nuclear waste processing that conventional extractants often fail to handle. DHDECMP has been demonstrated to be effective in extracting Pu(IV) polymer from both 0.04 M and 7.0 M nitric acid, covering both dilute and highly concentrated acid regimes [1]. Both DHDECMP and its dibutyl analog DBDECMP are noted to extract Pu(IV) polymer [2], whereas the structural class (carbamoylmethylenephosphonates) more broadly extracts actinides strongly and lanthanides partially from 5-7 M nitric acid [2].

Plutonium Polymer Extraction Nuclear Fuel Reprocessing Waste Treatment

DHDECMP vs. D(t-BuPh)D(iBu)CMPO: Tunable Acid-Dependent Americium Uptake Enables Efficient Stripping

In extraction chromatography, resin performance for americium recovery is critically dependent on the balance between sorption (uptake) and stripping (release). DHDECMP-loaded resin exhibits pronounced sensitivity to nitric acid concentration, with americium Kd values reflecting uptake from <40% in 1 M HNO₃ to >85% in 7 M HNO₃ [1]. In contrast, D(t-BuPh)D(iBu)CMPO resin shows uniformly high uptake (>99.8%) across 2-6 M HNO₃, which complicates subsequent americium recovery [1]. The acid-dependent variability of DHDECMP allows for efficient americium stripping by simple acid adjustment, a process advantage not shared by the CMPO-based resin.

Extraction Chromatography Americium Separation Resin Performance

DHDECMP vs. TBP: Superior Americium Removal in Two-Step Extraction Process

A two-step solvent extraction system using tributyl phosphate (TBP) followed by DHDECMP was evaluated for actinide removal from salt waste. The TBP step removed >99.99% of uranium and most plutonium, while the subsequent DHDECMP step removed >99.91% of the americium and >99.98% of the remaining plutonium [1]. This demonstrates that while TBP is effective for bulk uranium and plutonium removal, DHDECMP is essential for achieving high americium decontamination levels that cannot be attained with TBP alone [1].

Two-Step Extraction Americium Recovery Salt Waste Processing

Validated Application Scenarios for N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester (DHDECMP)


Americium Recovery from High-Level Liquid Waste (HLLW)

DHDECMP is the extractant of choice for removing americium from acidified high-level liquid waste streams. Based on direct comparative evaluation data, DHDECMP was selected over CMPO as the preferred extractant for recovering Am(III) from nitric acid waste streams of plutonium processing operations [1]. In a two-step process following TBP extraction, DHDECMP achieves >99.91% americium removal [2]. Additionally, DHDECMP-loaded extraction chromatography resins enable efficient americium stripping through simple acid adjustment, a distinct advantage over CMPO-based resins which exhibit uniformly high uptake that complicates recovery [3].

Plutonium and Americium Separation from Acidic Nuclear Waste

DHDECMP is validated for separating plutonium and americium from acidic nuclear waste streams (5-7 M HNO₃). A solvent extraction process employing 30% DHDECMP in CCl₄ was successfully demonstrated in laboratory-scale mixer-settler tests using actual Hanford Plutonium Reclamation Facility acid waste (CAW solution) [1]. DHDECMP also effectively extracts hydrolytic plutonium(IV) polymer—a problematic species in aged wastes—from both dilute (0.04 M) and concentrated (7.0 M) nitric acid [2]. Its superior resistance to third-phase formation at acid concentrations below 5 M, compared to its dibutyl analog DBDECMP, ensures robust process operation under industrial conditions [3].

Extraction Chromatography for Analytical Actinide Separations

DHDECMP supported on inert porous polymer beads (e.g., Amberlite XAD-4) forms effective extraction chromatographic columns for analytical separations [1]. These columns separate most metallic impurity elements from retained inner transition elements, and the retained fraction can be further separated into individual fractions of lanthanides, americium, plutonium, and uranium by mixed-solvent anion exchange [1]. The tunable acid-dependent uptake of DHDECMP resin allows for controlled americium sorption and efficient stripping [2]. This application is valuable for pre-analysis separation prior to radiochemical determination, improving accuracy in multielement techniques such as emission spectrography and ICP spectrometry [1].

Synergistic Extraction Systems for Enhanced Actinide Selectivity

DHDECMP functions effectively as a synergistic agent when combined with acidic chelators or other neutral donors. In extraction of trivalent actinides, synergistic combinations of DHDECMP with β-diketones (HTTA or HP) demonstrate enhanced extraction efficiencies [1]. For tetravalent actinides, DHDECMP-TBP mixed systems exhibit synergistic effects for plutonium extraction, with extracted species stoichiometries of M(NO₃)₄·(2-n)TBP·nDHDECMP [2]. This versatility enables customized extraction systems where DHDECMP serves as the bifunctional donor component to tune selectivity and distribution ratios for specific actinide separation challenges.

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